molecular formula C6H9N3O2S B044324 Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate CAS No. 117717-02-9

Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Cat. No. B044324
M. Wt: 187.22 g/mol
InChI Key: RRLHIQKEAKEFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate, also known as MAPC, is a chemical compound that has been widely used in scientific research due to its unique properties. MAPC is a member of the pyrazole family, which is a class of organic compounds that contain a five-membered ring with two adjacent nitrogen atoms. In

Mechanism Of Action

The mechanism of action of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and cell growth, and its dysregulation has been linked to various diseases.

Biochemical And Physiological Effects

Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in animal models of disease, as well as to inhibit the growth and proliferation of cancer cells. Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has also been shown to improve cardiac function in animal models of heart disease.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in lab experiments is its versatility. It can be used to study a wide range of biological processes, from inflammation to cancer. Another advantage is its relatively low toxicity, which makes it a safe tool for use in lab experiments. However, one limitation of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate. One area of interest is the development of new synthesis methods to improve the yield and purity of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate. Another area of interest is the study of the role of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in the regulation of stem cell differentiation. Additionally, there is interest in exploring the potential of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and fibrosis.
Conclusion:
In conclusion, Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a versatile tool for scientific research that has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its mechanism of action and physiological effects are still being studied, but it has already shown promise in the treatment of various diseases. As research on Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate continues, it is likely that new applications and potential therapeutic uses will be discovered.

Synthesis Methods

The synthesis of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate involves the reaction of 4-chloro-3-methylthio-1H-pyrazole with methylamine and ethyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate. This method has been optimized to produce high yields of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate with high purity.

Scientific Research Applications

Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been used to study the effects of inflammation on the cardiovascular system, as well as the role of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate in the regulation of cell growth and differentiation.

properties

IUPAC Name

methyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-11-6(10)3-4(7)8-9-5(3)12-2/h1-2H3,(H3,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLHIQKEAKEFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

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